(3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid
Description
(3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid is a bicyclic carboxylic acid derivative with a substituted octahydroindene core. Its key structural features include:
- Ethoxycarbonyl group (-O-CO-O-C₂H₅) at position 4, contributing ester functionality.
- Ethyl substituent (-C₂H₅) at position 6, enhancing hydrophobicity.
- Oxo group (ketone) at position 1, introducing polarity.
- Carboxylic acid (-COOH) at position 5, enabling hydrogen bonding and ionization.
The compound’s molecular formula is C₁₅H₂₀O₅ (molecular weight: 280.32 g/mol).
Properties
IUPAC Name |
(3aS,4S,5S,6R,7aS)-4-ethoxycarbonyl-6-ethyl-1-oxo-2,3,3a,4,5,6,7,7a-octahydroindene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-3-8-7-10-9(5-6-11(10)16)13(12(8)14(17)18)15(19)20-4-2/h8-10,12-13H,3-7H2,1-2H3,(H,17,18)/t8-,9+,10+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRHNMLWDGTBKL-TZIOMAPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(C1C(=O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)[C@@H]([C@H]1C(=O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid , also known by its CAS number 130274-13-4, is a chiral carboxylic acid with potential applications in medicinal chemistry. Its unique structural features suggest possible biological activities that warrant investigation. This article synthesizes current knowledge regarding its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration includes a carboxylic acid functional group, which is significant in drug design due to its role in molecular interactions and pharmacodynamics. The presence of ethoxycarbonyl and ethyl groups may influence lipophilicity and membrane permeability.
Antiinflammatory Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anti-inflammatory properties. The carboxylic acid functional group is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, analogs of carboxylic acids have shown promising results in reducing inflammation in cellular models .
The proposed mechanism for the anti-inflammatory activity of such compounds typically involves:
- Inhibition of COX Enzymes : Compounds like ibuprofen, a well-known anti-inflammatory drug, demonstrate that carboxylic acids can effectively inhibit COX pathways .
- Modulation of Cytokine Production : Some studies suggest that these compounds may reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
Synthesis and Evaluation
A study focused on the synthesis of bioisosteres from carboxylic acids highlighted the potential of this compound as a scaffold for creating novel anti-inflammatory agents. The researchers utilized a photoredox-catalyzed reaction to convert α-amino acids into their oxetanol counterparts, demonstrating a significant improvement in lipophilicity and membrane permeability compared to traditional carboxylic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Functional Group Diversity: The target compound’s ethoxycarbonyl group distinguishes it from analogues with methoxycarbonyl () or amino groups (). Esters (e.g., ethoxycarbonyl) enhance lipophilicity compared to polar carboxylic acids or amines.
- Hydrogen Bonding : ’s compound forms O–H···O hydrogen bonds, similar to the target’s carboxylic acid, but lacks ethyl/ethoxycarbonyl groups, reducing steric bulk .
- Stereochemical Complexity : The target’s octahydroindene core with four chiral centers contrasts with simpler bicyclic structures (e.g., ’s indole derivative).
Physicochemical and Reactivity Differences
- Solubility: The target’s carboxylic acid and ester groups balance hydrophilicity and lipophilicity. In contrast, phenolic hydroxy groups () increase water solubility, while quinoline fusion () enhances aromatic stacking .
- Synthetic Routes :
Pharmacological and Industrial Relevance
- Pharmacological Potential: The carboxylic acid group in the target compound enables salt formation, improving bioavailability. Analogues like ’s benzodioxine derivative are explored for bioactivity due to aromatic electron-rich systems .
- Industrial Applications : Ethoxycarbonyl groups (target) serve as protecting groups in organic synthesis, while ’s methyl ester derivatives are used as reference standards .
Preparation Methods
Table 1: Catalyst Screening for Cyclization Efficiency
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuSO₄ | Cs₂CO₃ | Dioxane | 32 |
| 2 | CuCl₂ | Cs₂CO₃ | Dioxane | 40 |
| 3 | CuBr | Cs₂CO₃ | Dioxane | 72 |
| 4 | CuI | Cs₂CO₃ | Dioxane | 82 |
| 5 | CuI | None | Dioxane | N.D. |
CuI emerged as the optimal catalyst due to its superior Lewis acidity and compatibility with Cs₂CO₃, which deprotonates intermediates and facilitates intramolecular nucleophilic attack. The reaction proceeds in dioxane at 80°C for 12 hours, achieving an 82% yield (Entry 4). Solvent polarity significantly impacts efficiency, with dioxane outperforming MeCN or toluene by 40–50%.
Stereochemical Control and Substituent Effects
The target molecule’s stereochemical complexity necessitates precise control during cyclization. The use of chiral isocyanides in the Ugi-4CR step enforces the desired (4S,5S,6R) configuration, while the copper catalyst’s geometry directs the formation of the trans-decalin system (3aS,7aS). Ethyl and ethoxycarbonyl substituents are introduced via ethyl acetoacetate, which participates in both the Ugi and cyclization steps.
Substituent tolerance studies reveal that bulky groups (e.g., 2-ethylbenzyl) reduce yields due to steric hindrance, whereas electron-withdrawing groups (e.g., 4-chloro) halt reactivity entirely. This underscores the necessity of balanced steric and electronic properties in starting materials.
Scalability and Process Optimization
A gram-scale synthesis of a related isoquinolone-4-carboxylic acid (7h) achieved a 44% yield over two steps, demonstrating feasibility for industrial production. Critical parameters include:
-
Catalyst Loading : 10 mol % CuI ensures cost-effectiveness without compromising efficiency.
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Solvent Volume : 0.1 M concentration in dioxane balances reaction rate and mass transfer.
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Workup : Column chromatography (petroleum ether:ethyl acetate, 3:2) purifies the product while preserving stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
